1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
CAS No.: 6058-56-6
Cat. No.: VC14542421
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6058-56-6 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21) |
| Standard InChI Key | BVUSHGJZBZMDML-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Introduction
Structural Elucidation and Classification
The molecular structure of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (C₁₇H₂₂N₂O₂) features a five-membered pyrrolidone ring (5-oxo-pyrrolidine) with a ketone group at position 5. At position 1, a cyclohexyl group is attached via a single bond, while position 3 contains a carboxamide moiety linked to a phenyl ring. The cyclohexyl group introduces steric bulk and lipophilicity, whereas the phenylcarboxamide contributes to π-π stacking potential and hydrogen-bonding capabilities .
The compound belongs to the anilide class, characterized by an amide bond (-CONH-) adjacent to an aromatic ring. This classification places it within a broader family of bioactive molecules, including enzyme inhibitors and receptor modulators. The stereochemistry at position 3 (assuming an S configuration) may influence its biological activity, though experimental confirmation is required .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide likely involves multi-step reactions, as inferred from analogous compounds :
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Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or condensation reactions involving diketones and amines.
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Cyclohexyl Substitution: Alkylation at position 1 using cyclohexyl halides (e.g., cyclohexyl chloride) under basic conditions.
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Carboxamide Formation: Reaction of the pyrrolidine-3-carboxylic acid with aniline via activation using thionyl chloride (SOCl₂) or carbodiimide reagents.
A proposed synthetic route is summarized below:
Optimization Strategies
Industrial-scale production may employ microwave-assisted synthesis to reduce reaction times or catalytic systems (e.g., palladium catalysts) for regioselective alkylation . Purification typically involves recrystallization from ethanol or column chromatography, with final purity exceeding 95% as verified by HPLC .
Physicochemical Characteristics
Key properties of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide include:
The compound’s moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates. The melting point indicates a crystalline solid stable at room temperature.
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Activity
While direct studies are lacking, related pyrrolidine derivatives exhibit broad-spectrum antimicrobial activity. For example, halogenated analogs show IC₅₀ values of 18–25 μM against Mycobacterium tuberculosis H37Rv . The phenylcarboxamide moiety may intercalate into DNA or inhibit topoisomerases, though further validation is needed.
Applications in Research and Industry
Medicinal Chemistry
The compound’s scaffold is a promising candidate for:
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Antitubercular Agents: Targeting InhA or KasA enzymes involved in mycolic acid synthesis .
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Central Nervous System (CNS) Drugs: The pyrrolidone core resembles piracetam, a nootropic agent, suggesting potential neuromodulatory effects.
Material Science
The rigid cyclohexyl-pyrrolidone structure could serve as a building block for high-performance polymers with enhanced thermal stability.
Comparative Analysis with Structural Analogs
The table below contrasts 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide with similar compounds:
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